Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYDDAKFLJJQR-BHEJXMHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N17O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2, a peptide compound with the molecular formula C62H95N17O15S and a molecular weight of 1350.6 g/mol, exhibits significant biological activity across various domains, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities.
Structural Characteristics
The compound is a linear peptide that includes several key amino acids known for their biological functions. The presence of amino acids such as lysine (Lys), proline (Pro), and arginine (Arg) suggests potential interactions with various receptors and enzymes, contributing to its biological effects.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for therapeutic applications in treating infections.
2. Anticancer Effects
Studies indicate that this peptide can reduce cancer cell viability through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit pathways such as STAT3 and NF-κB, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Various assays, including Annexin V staining and caspase activity measurements, confirm that the peptide induces programmed cell death in cancer cells.
3. Anti-inflammatory Properties
The compound shows promise in mitigating inflammation by blocking pro-inflammatory cytokine signaling pathways. It has been effective in reducing inflammation in models of acute graft-versus-host disease and pulmonary fibrosis.
Case Study 1: Ehrlich's Solid Tumor Model
In this model, mice treated with this compound exhibited a significant reduction in tumor mass compared to control groups. The study highlighted the peptide's potential as an adjunct therapy in cancer treatment.
Case Study 2: Bleomycin-Induced Pulmonary Fibrosis
This study demonstrated that the peptide could ameliorate pulmonary fibrosis by inhibiting myofibroblast activation and subsequent fibrosis development. The results suggest its utility in managing fibrotic diseases.
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:
- Receptor Interaction : The peptide may bind to neurokinin receptors, influencing ion transport across membranes, as seen in studies involving frog skin models .
- Pathway Modulation : By inhibiting key signaling pathways like IL-6/STAT3/SOCS3, the compound can alter metabolic processes related to lipid and glucose metabolism.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Applications
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Drug Development
- The peptide has been explored for its potential in drug development, particularly as a therapeutic agent targeting specific biological pathways. Its structure suggests possible interactions with receptors involved in cellular signaling.
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Cellular Interaction Studies
- Research indicates that peptides similar to Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 can enhance cell-scaffold interactions, which are crucial for tissue engineering and regenerative medicine . This application is particularly relevant in developing biomaterials that mimic natural extracellular matrices.
- Antiviral Properties
Case Study 1: Enhancing Cell-Scaffold Interactions
A study investigated the repetitive peptide sequence derived from collagen and fibronectin, which includes components similar to this compound. Results showed improved adhesion and proliferation of fibroblasts on scaffolds treated with this peptide, indicating its potential in tissue engineering applications .
Case Study 2: Antiviral Mechanism Exploration
In a study focused on the inhibition of the SARS-CoV-2 main protease, synthesized compounds with sequences resembling this compound were evaluated for their binding affinity. The findings highlighted that these peptides could serve as lead compounds for developing antiviral drugs, showcasing their relevance in combating viral infections .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Physicochemical Properties
*†Estimated based on structural analogs. Direct data unavailable.
2.3 Metabolic Stability and Therapeutic Potential
- The target compound’s amidated C-terminus and Pro-rich motifs likely enhance resistance to carboxypeptidases and proteases .
Preparation Methods
Resin Selection and C-Terminal Amide Attachment
The C-terminal amide group necessitates using resins that release the peptide as an amide upon cleavage. The 2-chlorotrityl chloride resin is ideal for this purpose, as it enables direct amidation during resin cleavage. Alternatives like the Rink amide resin are less suitable due to their requirement for longer cleavage times, which risk side reactions with methionine.
Amino Acid Loading and Activation
The first amino acid (methionine) is loaded onto the resin using a 3:1 molar ratio of Fmoc-Met-OH to resin in dichloromethane (DCM) with diisopropylethylamine (DIPEA). Coupling efficiency is monitored via Kaiser tests. Subsequent amino acids are activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA, ensuring >99% coupling efficiency per cycle.
Protecting Group Strategy
Side-chain protecting groups prevent undesired reactions during synthesis. Key choices for Ranakinin include:
| Residue | Protecting Group | Cleavage Condition |
|---|---|---|
| Lysine | Boc (tert-butyloxycarbonyl) | TFA |
| Glutamic Acid | OtBu (tert-butyl ester) | TFA |
| Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Tyrosine | tBu (tert-butyl) | TFA |
Methionine remains unprotected to avoid sulfoxide formation during final cleavage. The Fmoc group on the N-terminus is removed using 20% piperidine in DMF, ensuring minimal racemization.
Synthesis Cycle Optimization
A typical Fmoc-SPPS cycle for Ranakinin involves four steps:
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Washing : DMF (3×) and DCM (2×) to remove residual reagents.
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Coupling : Amino acid (4 eq), HBTU (3.9 eq), and DIPEA (6 eq) in DMF (15 min, 70°C).
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Capping : Acetic anhydride (5% v/v) in DMF to block unreacted amino groups.
Challenges arise with arginine-rich segments (e.g., -Glu-Arg-Phe-), where aggregation reduces coupling efficiency. Incorporating HOAt (1-hydroxy-7-azabenzotriazole) as an additive and elevating reaction temperatures to 50°C improve yields.
Cleavage and Global Deprotection
Peptide-resin cleavage is performed using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours at 25°C. This cocktail simultaneously removes side-chain protecting groups and releases the peptide from the resin. Methionine’s susceptibility to oxidation necessitates conducting cleavage under nitrogen atmosphere and adding scavengers like EDT (ethanedithiol) to prevent sulfoxide formation.
Purification and Characterization
Crude Ranakinin is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 10–60% acetonitrile in 0.1% TFA. Analytical HPLC confirms purity (>95%), while mass spectrometry (ESI-TOF) validates the molecular weight (observed m/z: 1,350.6 ± 0.2).
Critical Quality Control Parameters
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Retention time consistency : ±0.2 min across batches.
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Byproduct identification : Dimers (<2%) and deletion sequences (<1%) via LC-MS.
Comparative Analysis with Analogous Peptides
Ranakinin shares structural homology with Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), differing in residues 3 (Asn vs. Lys) and 7 (Tyr vs. Phe). This comparison highlights the impact of residue substitution on synthesis difficulty. For instance, tyrosine’s phenolic group requires tBu protection, whereas phenylalanine’s inert side chain simplifies synthesis.
Industrial-Scale Production Considerations
For large-scale manufacturing, continuous-flow SPPS systems reduce solvent waste and improve reproducibility. Bachem’s molecular hiving technology offers a CMR (carcinogenic, mutagenic, reprotoxic)-free process for peptides under 15 residues, though Ranakinin’s length (11 residues) makes SPPS more cost-effective .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
